

# Spectroscopic Unveiling of Propyl 2-Chloropropanoate: A Technical Guide

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## Compound of Interest

Compound Name: *Propyl 2-chloropropanoate*

CAS No.: 1569-03-5

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **propyl 2-chloropropanoate** (C<sub>6</sub>H<sub>11</sub>ClO<sub>2</sub>), a chlorinated ester of significant interest in synthetic chemistry and material science. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **propyl 2-chloropropanoate**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust, predictive analysis.

## Molecular Structure and Spectroscopic Overview

**Propyl 2-chloropropanoate** is an ester with a chiral center at the second carbon of the propanoate chain. The presence of a chlorine atom on this alpha-carbon, combined with the propyl ester group, results in a distinct spectroscopic fingerprint. The analysis that follows will dissect the expected signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS, providing a comprehensive characterization of this compound.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **propyl 2-chloropropanoate**, we will examine both proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **propyl 2-chloropropanoate** is anticipated to exhibit five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the chlorine atom and the ester oxygen, leading to a predictable downfield shift for adjacent protons.

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
a	~4.40 - 4.50	Quartet (q)	1H	~7.0
b	~1.70 - 1.80	Doublet (d)	3H	~7.0
c	~4.10 - 4.20	Triplet (t)	2H	~6.7
d	~1.65 - 1.75	Sextet	2H	~7.2
e	~0.95 - 1.05	Triplet (t)	3H	~7.4

### Expertise & Experience: Causality Behind Predictions

The predicted chemical shifts are based on the analysis of structurally similar compounds. For instance, in ethyl 2-chloropropanoate, the  $\alpha$ -proton (CH-Cl) appears around 4.3 ppm<sup>[1]</sup>. The quartet multiplicity of signal a is due to coupling with the three equivalent protons of the adjacent methyl group (b), following the n+1 rule. Conversely, the methyl protons at b are split into a doublet by the single  $\alpha$ -proton.

The propyl group protons are assigned based on their proximity to the electron-withdrawing ester oxygen. The methylene protons at c (-O-CH<sub>2</sub>-) are the most deshielded of the propyl chain, appearing as a triplet due to coupling with the adjacent methylene group (d). The methylene protons at d are predicted to be a sextet, as they are coupled to both the preceding

methylene group (c, 2 protons) and the terminal methyl group (e, 3 protons). The terminal methyl protons at e appear as a triplet, coupled to the adjacent methylene group (d). This pattern is consistent with the  $^1\text{H}$  NMR data for other propyl esters[2].

## Predicted $^{13}\text{C}$ NMR Spectral Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **propyl 2-chloropropanoate** is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (ester carbonyl)	~169 - 171
CH-Cl	~55 - 57
O-CH <sub>2</sub>	~67 - 69
CH <sub>2</sub> (propyl)	~21 - 23
CH <sub>3</sub> (propanoyl)	~20 - 22
CH <sub>3</sub> (propyl)	~10 - 12

### Expertise & Experience: Rationale for Chemical Shifts

The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield, a characteristic feature of esters. The carbon atom bonded to the chlorine (CH-Cl) is also significantly deshielded due to the electronegativity of the halogen[3]. The carbon of the methylene group attached to the ester oxygen (O-CH<sub>2</sub>) is similarly shifted downfield. The remaining aliphatic carbons of the propyl and propanoyl moieties appear in the upfield region of the spectrum. These predictions are corroborated by the  $^{13}\text{C}$  NMR data of related compounds such as propyl propionate and other alkyl 2-chloropropanoates[4][5].

## Experimental Protocol for NMR Data Acquisition

### Trustworthiness: A Self-Validating System

- **Sample Preparation:** Dissolve approximately 10-20 mg of **propyl 2-chloropropanoate** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The use of a deuterated solvent is crucial to

avoid large solvent signals in the  $^1\text{H}$  NMR spectrum[3]. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm)[3][5].

- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence (e.g., zg30).
  - Set a spectral width of approximately 15 ppm.
  - Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set a spectral width of approximately 220 ppm.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~2970 - 2880	C-H (sp <sup>3</sup> ) stretching	Medium-Strong
~1745 - 1735	C=O (ester) stretching	Strong
~1250 - 1150	C-O (ester) stretching	Strong
~750 - 650	C-Cl stretching	Medium-Strong

### Expertise & Experience: Interpreting the Vibrational Data

The most prominent peak in the IR spectrum of **propyl 2-chloropropanoate** will be the strong absorption from the ester carbonyl (C=O) stretch, expected in the range of 1745-1735 cm<sup>-1</sup>[6]. The C-H stretching vibrations from the alkyl groups will be observed just below 3000 cm<sup>-1</sup>. The C-O stretching of the ester linkage will give rise to a strong band in the 1250-1150 cm<sup>-1</sup> region. The presence of the chlorine atom will be indicated by a C-Cl stretching absorption in the fingerprint region, typically between 750 and 650 cm<sup>-1</sup>[6][7]. The absence of a broad absorption band in the 3200-3600 cm<sup>-1</sup> region confirms the absence of hydroxyl groups.

## Experimental Protocol for IR Data Acquisition

- Sample Preparation: As **propyl 2-chloropropanoate** is a liquid, the spectrum can be obtained directly as a thin film. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean KBr/NaCl plates.
  - Place the sample plates in the spectrometer and acquire the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

### Predicted Mass Spectrum Data (Electron Ionization)

The mass spectrum of **propyl 2-chloropropanoate** is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of chlorine ( $^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$ ), which will result in M+2 peaks for chlorine-containing fragments[2][8].

m/z	Proposed Fragment Ion	Notes
150/152	$[\text{C}_6\text{H}_{11}\text{ClO}_2]^+$	Molecular ion ( $\text{M}^+$ ) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
107/109	$[\text{CH}_3\text{CH}(\text{Cl})\text{C}(\text{O})\text{O}]^+$	Loss of the propyl radical ( $\cdot\text{C}_3\text{H}_7$ ).
91	$[\text{C}_3\text{H}_5\text{O}_2]^+$	Loss of the propyl group and HCl (McLafferty rearrangement).
63/65	$[\text{CH}_3\text{CHCl}]^+$	$\alpha$ -cleavage.
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation, likely the base peak.
41	$[\text{C}_3\text{H}_5]^+$	Loss of $\text{H}_2$ from the propyl cation.
27	$[\text{C}_2\text{H}_3]^+$	Further fragmentation.

Expertise & Experience: Understanding the Fragmentation Pathways

Upon electron ionization, **propyl 2-chloropropanoate** will form a molecular ion  $[C_6H_{11}ClO_2]^+$  ( $m/z$  150 and 152). A common fragmentation pathway for esters is the loss of the alkoxy group as a radical, which in this case would be the loss of the propyl radical ( $\bullet C_3H_7$ ) to give the acylium ion  $[CH_3CH(Cl)C(O)]^+$ , which is not expected to be very stable. A more likely fragmentation is the loss of the propyl group to form the ion at  $m/z$  107/109.

Another significant fragmentation pathway is the McLafferty rearrangement, common in esters with a  $\gamma$ -hydrogen on the alcohol moiety. This would involve the transfer of a hydrogen from the propyl chain to the carbonyl oxygen, followed by the elimination of propene ( $C_3H_6$ ) and the formation of the ion  $[CH_3CH(Cl)COOH]^+$  at  $m/z$  108/110, which can then lose a proton. Alternatively, a McLafferty-type rearrangement can lead to the ion at  $m/z$  91 after the loss of HCl.

Alpha-cleavage, the breaking of the bond adjacent to the chlorine atom, can lead to the formation of the  $[CH_3CHCl]^+$  ion at  $m/z$  63/65. The base peak is predicted to be at  $m/z$  43, corresponding to the stable propyl cation  $[C_3H_7]^+$ <sup>[2][9]</sup>.

## Experimental Protocol for MS Data Acquisition

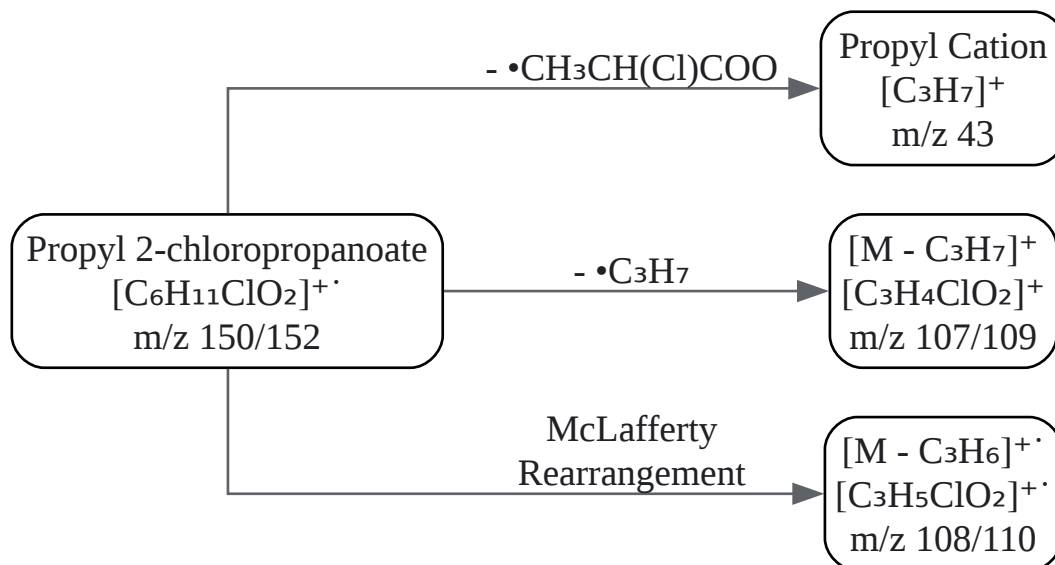
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct injection.
- **Ionization:** Utilize electron ionization (EI) with a standard energy of 70 eV.
- **Mass Analysis:** Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.
- **Detection:** An electron multiplier or other suitable detector will detect the ions.
- **Data Analysis:** The resulting mass spectrum will be a plot of relative ion abundance versus  $m/z$ . Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

## Visualizations

### Molecular Structure and Atom Numbering

Caption: Structure of **Propyl 2-chloropropanoate** with atom numbering for NMR assignment.

## Key Mass Spectrometry Fragmentation Pathways



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Caption: Simplified EI-MS fragmentation of **Propyl 2-chloropropanoate**.

## Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **propyl 2-chloropropanoate**. By leveraging data from analogous compounds and fundamental principles, we have established a detailed and reliable spectroscopic profile for this molecule. The presented  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the identification, characterization, and quality control of **propyl 2-chloropropanoate**. This synthesized knowledge serves as a robust framework for empirical studies and underscores the power of predictive analysis in modern chemical science.

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